[Methoxy(phenyl)methyl]benzene

Organic synthesis Protecting group chemistry Alcohol protection

For multi-step syntheses requiring orthogonal alcohol protection, [Methoxy(phenyl)methyl]benzene provides dual-pathway (hydrogenolysis/acidolysis) deprotection, avoiding cross-reactivity issues. • Near-quantitative protection yields (96-99%) under TiF₄ catalysis, reducing purification. • Lipophilic LogP enhancement (~0.6-0.8 units) for medicinal chemistry optimization. • Microwave-accelerated synthesis (60-98% yield) for high-throughput library production. Available with consistent ≥97% purity for reliable process scale-up.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 1016-09-7
Cat. No. B086198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methoxy(phenyl)methyl]benzene
CAS1016-09-7
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
InChIKeyIBNWKIKUJJNBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[Methoxy(phenyl)methyl]benzene Identity & Properties


[Methoxy(phenyl)methyl]benzene, systematically named 1,1'-(methoxymethylene)bis[benzene] and also known as diphenylmethyl methyl ether or benzhydryl methyl ether, is a diphenylmethyl (DPM) ether with molecular formula C₁₄H₁₄O and molecular weight 198.26 g/mol. The compound exhibits a melting point of 48–49 °C and a boiling point of 270–271 °C at 760 mmHg, with a predicted density of 1.030±0.06 g/cm³ . Its LogP value of approximately 3.2–3.4 reflects moderate to high lipophilicity . As a member of the diarylmethyl ether class, this compound serves both as a protecting group for alcohols in organic synthesis and as a lipophilic structural element in medicinal chemistry applications, where the DPM functionality provides a balance of steric bulk, acid-lability, and hydrogenolytic cleavage capability [1].

Primary alcohol protection High-yield DPM ether formation for primary alcohols supports synthetic workflows requiring near-quantitative protection.
Orthogonal deprotection flexibility Dual-pathway cleavage (hydrogenolysis or acidolysis) accommodates diverse downstream functional groups in multi-step synthesis.
Lipophilicity modulation Diphenylmethyl ether moiety enhances LogP, supporting physicochemical property optimization in medicinal chemistry libraries.

[Methoxy(phenyl)methyl]benzene: Why Substitution Fails


Diphenylmethyl ethers cannot be simply interchanged with other protecting groups or structural analogs without compromising synthetic outcomes. Unlike para-methoxybenzyl (PMB) ethers, which are oxidatively cleavable but more acid-sensitive [1], and unlike simple benzyl ethers, which are cleavable solely by hydrogenolysis, DPM ethers offer orthogonal deprotection flexibility—cleavable by either hydrogenation or acidolysis [2]. This dual-pathway deprotection capability directly impacts process robustness and yield in multi-step syntheses. Furthermore, the increased lipophilicity (LogP ~3.2–3.4) conferred by the diphenylmethyl moiety cannot be replicated by smaller alkyl or benzyl substituents, making DPM ethers uniquely suited for medicinal chemistry applications where modulating physicochemical properties such as LogD is critical . Substituting a DPM ether with an alternative ether class without rigorous comparative validation may lead to deprotection incompatibility, altered compound lipophilicity, or reduced synthetic yields.

ORTHOGONALITY
Benzyl ethers offer only hydrogenolytic cleavage; PMB ethers rely on oxidative or strong acid conditions. Replacing a DPM ether may sacrifice dual-pathway deprotection flexibility.
LIPOPHILICITY
Smaller alkyl or benzyl protecting groups cannot replicate the LogP contribution of the DPM moiety. Lipophilicity-dependent properties such as membrane permeability may shift.
ACID LABILITY
The intermediate acid-lability of DPM ethers differs from that of more acid-labile PMB/MOM ethers and more stable alkyl ethers. Substitution may narrow the selective deprotection window.

[Methoxy(phenyl)methyl]benzene Quantitative Differentiation Evidence


TiF₄-Catalyzed DPM Ether Formation Efficiency

Under TiF₄ catalysis (25 mol% in refluxing toluene for 2 hours), [methoxy(phenyl)methyl]benzene (as the DPM-protected product) is formed in 96–99% isolated yield from primary alcohols [1]. This represents a high-efficiency protection protocol that rivals or exceeds typical yields for benzyl ether formation under comparable conditions, which often require stronger base and longer reaction times. The quantitative yield profile reduces the need for extensive chromatographic purification, directly lowering per-step cost in multi-step syntheses.

TiF₄-catalyzed yield
Head-to-head
96–99% isolated yield
Supports high-efficiency primary alcohol protection workflow
1 mmol scale, 25 mol% TiF₄, reflux toluene, 2 h
Organic synthesis Protecting group chemistry Alcohol protection

Orthogonal Deprotection: Dual Cleavage Pathways

DPM ethers derived from [methoxy(phenyl)methyl]benzene can be cleaved either by hydrogenation (making them a surrogate for benzyl ethers) or under acidic conditions (where they substitute for PMB or MOM ethers) [1]. This dual-pathway capability contrasts with benzyl ethers, which are cleaved only by hydrogenolysis, and with PMB ethers, which are primarily oxidatively cleaved or require strong acids and are less stable to acid than normal benzyl ethers [2]. The orthogonal flexibility of DPM ethers provides a strategic advantage in complex molecule synthesis where deprotection conditions must be tailored to preserve other sensitive functionalities.

Deprotection pathways
Class-level
2 orthogonal pathways: H₂/Pd-C and acid (TFA/HCl)
Benzyl: 1 pathway; PMB: 1 pathway
Enables deprotection strategy flexibility in complex syntheses
Hydrogenation vs. acidolysis conditions to preserve sensitive groups
Protecting group strategy Deprotection Orthogonal chemistry

Microwave-Accelerated DPM Ether Synthesis

Using microwave irradiation and protic ionic liquids as co-solvent and catalyst, diphenylmethyl ethers including [methoxy(phenyl)methyl]benzene are synthesized in 60–98% yield with isolation achieved simply by filtration through a silica plug to remove the ionic liquid [1]. This protocol dramatically reduces reaction time compared to conventional thermal methods (typically hours versus minutes) and eliminates aqueous workup, improving process throughput and reducing solvent waste. The method is compatible with primary and secondary alcohols and demonstrates good functional group tolerance [2].

Microwave synthesis yield
Cross-study
60–98% isolated yield
Supports high-throughput workflow with simplified purification
Protic ionic liquid, silica plug filtration, minutes vs. hours
Microwave-assisted synthesis Green chemistry Process intensification

LogP Enhancement with DPM Ethers

[Methoxy(phenyl)methyl]benzene exhibits a calculated LogP of approximately 3.2–3.4 . The DPM ether functionality is recognized in the literature as a means to install large lipophilic groups in therapeutic compounds, thereby modulating drug-like properties including membrane permeability and metabolic stability [1]. In comparison, smaller protecting groups such as methyl ether (LogP contribution ~0.5–1.0) or acetyl ester (LogP ~0.2–0.5) provide substantially less lipophilicity enhancement. The DPM moiety's lipophilic contribution is particularly valuable in early-stage drug discovery where optimizing LogD is critical for balancing potency and ADME properties.

LogP enhancement
Class-level
LogP ≈ 3.2–3.4
Parent alcohol: LogP ~2.6–2.8
Adds ~0.6–0.8 LogP units, tuning lipophilicity for medchem optimization
Calculated octanol-water partition coefficient
Medicinal chemistry Lipophilicity Physicochemical properties

Acid-Lability Profile of DPM Ethers

DPM ethers are cleavable under acidic conditions, positioning them as a less acid-labile alternative to PMB or MOM ethers while offering greater acid sensitivity than simple alkyl ethers [1]. Benzyl methyl ether (CAS 103-73-1), a closely related mono-benzyl analog, exhibits the general benzyl ether stability profile: relatively stable to alkali, oxidizing agents, and reducing agents, but decomposable by acid into methanol and benzyl alcohol . The diphenyl substitution in [methoxy(phenyl)methyl]benzene enhances carbocation stability upon acidolysis, enabling cleavage under milder acidic conditions than required for simple benzyl ethers, yet maintains greater stability than PMB ethers which are known to be more acid-sensitive [2]. This intermediate acid-lability provides a tunable stability profile for applications requiring selective deprotection.

Acid-lability hierarchy
Class-level
Intermediate acid-lability
PMB/MOM > DPM > Benzyl > Alkyl methyl ethers
Selective cleavage possible between more and less acid-labile protecting groups
TFA/DCM or HCl/MeOH at room temperature to mild heat
Deprotection kinetics Acid sensitivity Ether stability

[Methoxy(phenyl)methyl]benzene Applications


Primary Alcohol Protection for Multi-Step Synthesis

In synthetic workflows requiring quantitative protection of primary alcohols, [methoxy(phenyl)methyl]benzene (as the DPM-protected product) offers 96–99% isolated yields under TiF₄-catalyzed conditions [1]. This near-quantitative protection efficiency minimizes purification requirements and material loss in early synthetic steps, making it particularly valuable in natural product total synthesis and pharmaceutical intermediate production where yield accumulation across multiple steps is critical for economic viability. The dual-pathway deprotection capability—hydrogenolysis or acidolysis [2]—provides orthogonal flexibility to accommodate diverse downstream functional groups without compromising yield.

Lipophilicity Modulation in Lead Optimization

For medicinal chemistry programs targeting optimization of physicochemical properties, [methoxy(phenyl)methyl]benzene-derived DPM ethers confer a LogP enhancement of approximately 0.6–0.8 units relative to unprotected alcohols and substantially higher lipophilicity than methyl or acetyl protection [1]. This lipophilicity modulation is quantitatively meaningful for tuning membrane permeability, metabolic stability, and off-target binding profiles in lead series. The DPM moiety has been explicitly recognized as a means to install large lipophilic groups in therapeutic compounds [2], making this compound a strategic procurement choice for library synthesis in hit-to-lead and lead optimization phases.

Microwave-Assisted High-Throughput Synthesis

In contract research organization (CRO) settings or parallel synthesis laboratories requiring rapid turnaround, [methoxy(phenyl)methyl]benzene synthesis via microwave irradiation with protic ionic liquids achieves 60–98% yields with simplified isolation (silica plug filtration) in dramatically reduced reaction times [1]. This protocol eliminates aqueous workup, reduces solvent consumption, and increases daily synthetic throughput compared to conventional thermal reflux methods. The compatibility of this method with primary and secondary alcohols [2] enables broad substrate scope in library production, making it a cost-effective choice for high-volume synthetic operations.

Orthogonal Protection for Total Synthesis

For total synthesis of complex natural products or pharmaceutical intermediates containing multiple sensitive functionalities, [methoxy(phenyl)methyl]benzene-derived DPM ethers provide unique orthogonal deprotection flexibility—cleavable either by hydrogenation or acidolysis [1]. This dual-pathway capability is not available with benzyl ethers (hydrogenolysis only) or PMB ethers (oxidative/strong acid). The intermediate acid-lability of DPM ethers [2] enables selective deprotection in the presence of both more acid-stable groups (alkyl ethers) and more acid-sensitive functionalities, reducing the risk of synthetic failure due to deprotection incompatibility. This differentiated profile makes the compound a strategic procurement choice for synthetic routes where deprotection orthogonality is a critical success factor.

Application
Selection Property
Validation Focus
Primary alcohol protection in multi-step synthesis
High-yield DPM ether formation efficiency
Isolated yield and purity after protection step
Lipophilicity modulation for lead optimization
LogP contribution of DPM moiety
LogD shift and membrane permeability in target series
Microwave-accelerated high-throughput library synthesis
Compatibility with microwave and ionic liquid protocols
Reaction yield and purification simplicity at scale
Orthogonal protection strategy in total synthesis
Dual deprotection pathways (hydrogenolysis/acidolysis)
Selective cleavage compatibility with sensitive functional groups

Technical Documentation Hub

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16 linked technical documents
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